Phosalacine

Beschreibung

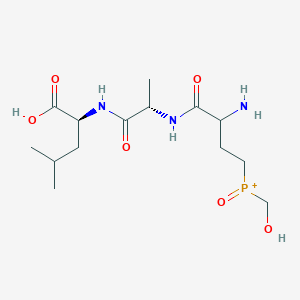

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]-4-methylpentanoic acid has been reported in Kitasatospora phosalacinea with data available.

contains phosphinothricin; isolated from Kitasatosporia phosalacinea; structure given in second source

Eigenschaften

CAS-Nummer |

92567-89-0 |

|---|---|

Molekularformel |

C14H28N3O6P |

Molekulargewicht |

365.36 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C14H28N3O6P/c1-8(2)7-11(14(20)21)17-12(18)9(3)16-13(19)10(15)5-6-24(4,22)23/h8-11H,5-7,15H2,1-4H3,(H,16,19)(H,17,18)(H,20,21)(H,22,23)/t9-,10-,11-/m0/s1 |

InChI-Schlüssel |

GRIZBDACBCXJCF-DCAQKATOSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C(CC[P+](=O)CO)N |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CC[P+](=O)CO)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

XAL |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Phosalacine; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is the chemical structure of Phosalacine?

An In-depth Examination of the Structure, Synthesis, and Biological Activity of a Phosphonate Tripeptide

Abstract

Phosalacine is a naturally occurring tripeptide with a unique phosphinate functional group, first isolated from the fermentation broth of Kitasatosporia phosalacinea (strain KA-338). Comprising L-phosphinothricin, L-alanine, and L-leucine, this molecule exhibits potent herbicidal and antimicrobial properties. Its mechanism of action is primarily attributed to the in vivo enzymatic hydrolysis of the peptide bonds, leading to the release of phosphinothricin, a powerful inhibitor of glutamine synthetase. This inhibition disrupts essential nitrogen metabolism in both plants and microorganisms, leading to cellular toxicity. This technical guide provides a detailed overview of the chemical structure, biosynthetic pathway, and biological activities of this compound, including experimental protocols for its fermentation, isolation, and characterization.

Chemical Structure and Properties

This compound is a tripeptide with the systematic IUPAC name (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]-4-methylpentanoic acid[1]. It is structurally similar to bialaphos, another phosphinothricin-containing tripeptide, differing only in the terminal amino acid, which is leucine in this compound and alanine in bialaphos[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈N₃O₆P | [2][3] |

| Molecular Weight | 365.36 g/mol | [2][3] |

| Appearance | White amorphous powder | [3] |

| Solubility | Soluble in water, slightly soluble in methanol, insoluble in ethanol, butanol, and acetone. | [4] |

| CAS Number | 92567-89-0 |

Biological Activity

Antimicrobial Activity

This compound is active against a range of Gram-positive and Gram-negative bacteria, as well as some fungi[2][3]. For instance, it has been shown to completely inhibit the growth of Bacillus subtilis at a concentration of 0.1 µg/mL[4].

Table 2: Antimicrobial Spectrum of this compound (Minimum Inhibitory Concentration - MIC)

| Microorganism | MIC (µg/mL) |

| Bacillus subtilis | 0.1 |

| Staphylococcus aureus | > 100 |

| Escherichia coli | > 100 |

| Candida albicans | > 100 |

Note: The provided MIC values are based on available literature. Further comprehensive screening would be required for a complete profile.

Herbicidal Activity

This compound exhibits significant herbicidal activity, with notable effects observed against alfalfa (Medicago sativa)[2][3]. The herbicidal action is a direct result of the inhibition of glutamine synthetase by the released phosphinothricin, leading to a toxic accumulation of ammonia and the cessation of photorespiration in plants.

Table 3: Herbicidal Activity of this compound

| Plant Species | Activity |

| Alfalfa (Medicago sativa) | Potent Herbicidal Effect |

Note: Quantitative data such as IC50 or GR50 values for the herbicidal activity of this compound are not extensively reported in the available literature.

Enzyme Inhibition

The ultimate molecular target of this compound's activity is glutamine synthetase. Phosphinothricin, released from this compound, acts as a competitive inhibitor of this enzyme with respect to glutamate.

Table 4: Inhibition Constants (Ki) for Phosphinothricin

| Enzyme Source | Ki (µM) | Reference |

| Bacillus subtilis Glutamine Synthetase | 81.1 | [4] |

| Spinach Leaf Glutamine Synthetase | 306 | [4] |

Biosynthesis

The biosynthesis of this compound occurs in Kitasatosporia phosalacinea through a pathway that shares significant homology with the biosynthesis of other phosphonate and phosphinate natural products, such as bialaphos. The pathway begins with the conversion of phosphoenolpyruvate and involves a series of enzymatic reactions to construct the phosphinothricin core, followed by the sequential addition of alanine and leucine residues by a non-ribosomal peptide synthetase (NRPS) complex[1][6].

The gene cluster responsible for this compound biosynthesis contains genes encoding key enzymes such as phosphoenolpyruvate mutase (PepM), which catalyzes the initial rearrangement of the carbon skeleton, and a P-methylase (PhpK), which is a radical-SAM enzyme responsible for the methylation on the phosphorus atom. The assembly of the tripeptide is carried out by a multi-modular NRPS system.

Experimental Protocols

Fermentation of Kitasatosporia phosalacinea KA-338

This protocol outlines the general procedure for the cultivation of K. phosalacinea for the production of this compound.

Media Composition:

-

Soluble Starch: 2.0%

-

Glycerol: 1.0%

-

Yeast Extract: 0.5%

-

Peptone: 0.5%

-

NaCl: 0.3%

-

K₂HPO₄: 0.1%

-

MgSO₄·7H₂O: 0.05%

-

FeSO₄·7H₂O: 0.001%

-

Adjust pH to 7.0 before sterilization.

Protocol:

-

Prepare the fermentation medium and sterilize by autoclaving at 121°C for 20 minutes.

-

Inoculate the medium with a seed culture of Kitasatosporia phosalacinea KA-338.

-

Incubate the culture at 28°C for 4-5 days with vigorous shaking (e.g., 200 rpm).

-

Monitor the production of this compound using a suitable analytical method, such as bioassay against Bacillus subtilis or HPLC.

Isolation and Purification of this compound

The following is a general procedure for the isolation and purification of this compound from the fermentation broth.

Protocol:

-

Remove the mycelium from the fermentation broth by centrifugation or filtration.

-

Adjust the pH of the supernatant to 3.0 with an appropriate acid (e.g., HCl).

-

Apply the supernatant to a column of activated carbon.

-

Wash the column with water to remove unbound impurities.

-

Elute the this compound from the carbon column using aqueous acetone or methanol.

-

Concentrate the eluate under reduced pressure.

-

Further purify the crude this compound using ion-exchange chromatography. Apply the concentrated eluate to a column of Dowex 50W (H⁺ form).

-

Wash the column with water.

-

Elute this compound with a dilute ammonia solution.

-

Lyophilize the purified fractions containing this compound to obtain a white amorphous powder.

References

- 1. Conserved biosynthetic pathways for this compound, bialaphos and newly discovered phosphonic acid natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new herbicidal antibiotic containing phosphinothricin. Fermentation, isolation, biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, A NEW HERBICIDAL ANTIBIOTIC CONTAINING PHOSPHINOTHRICIN FERMENTATION, ISOLATION, BIOLOGICAL ACTIVITY AND MECHANISM OF ACTION [jstage.jst.go.jp]

- 4. satoshi-omura.info [satoshi-omura.info]

- 5. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - Fosalacin [toxicology.cz]

- 6. Conserved biosynthetic pathways for this compound, bialaphos and newly discovered phosphonic acid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosalacine: A Comprehensive Technical Guide on its Discovery, Origin, and Biosynthesis from Kitasatosporia phosalacinea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the herbicidal and antimicrobial phosphonate, phosalacine. We will delve into its discovery from the soil bacterium Kitasatosporia phosalacinea, its isolation and purification, biological activity, mechanism of action, and its intricate biosynthetic pathway. This document is intended to be a valuable resource for researchers in natural product discovery, antibiotic development, and herbicide research.

Discovery and Origin

This compound was first isolated from the culture filtrate of a soil actinomycete, Kitasatosporia phosalacinea strain KA-338.[1][2] This discovery was the result of a screening program aimed at identifying new bioactive compounds from microbial sources. K. phosalacinea is a spore-forming, mesophilic bacterium characterized by the presence of an aerial mycelium.[3]

Cultivation of Kitasatosporia phosalacinea KA-338

The production of this compound is achieved through the fermentation of K. phosalacinea in a suitable nutrient medium. The cultivation parameters are critical for optimal yield of the target compound.

| Parameter | Condition | Reference |

| Strain | Kitasatosporia phosalacinea KA-338 | [1][2] |

| Medium | ISP 3 (Oatmeal Agar) | [3] |

| ISP 4 (Inorganic Salts Starch Agar) | [3] | |

| Incubation Period | 10-14 days | [3] |

| Colony Color | Beige | [3] |

Experimental Protocol: Cultivation of Kitasatosporia phosalacinea

-

Prepare ISP 3 and ISP 4 media according to standard protocols.

-

Inoculate the media with a spore suspension or mycelial fragments of K. phosalacinea KA-338.

-

Incubate the cultures at a controlled temperature (typically 28-30°C for mesophilic actinomycetes) for 10-14 days.

-

Monitor the growth and colony morphology during the incubation period.

Isolation and Purification of this compound

This compound is a water-soluble, amphoteric compound, which dictates the choice of isolation and purification methods.[1][2] The general workflow involves separating the compound from the culture broth and then purifying it from other metabolites.

Figure 1: Generalized workflow for the isolation and purification of this compound.

Experimental Protocol: Isolation and Purification

-

Harvesting: After fermentation, the culture broth is centrifuged to separate the mycelial biomass from the supernatant containing this compound.

-

Initial Purification: The supernatant is subjected to a series of chromatographic steps. Given the amphoteric nature of this compound, ion-exchange chromatography is a suitable initial step.

-

Further Purification: Gel filtration chromatography can be used to separate compounds based on size, further purifying this compound.

-

Characterization: The purified compound is obtained as an amorphous powder.[1][2]

Physicochemical Properties and Structure

This compound is a tripeptide with the structure phosphinothricyl-alanyl-leucine.[4][5] Its physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C14H28N3O6P | [1][2] |

| Molecular Weight | 365 | [1][2] |

| Appearance | Amorphous powder | [1][2] |

| Solubility | Water-soluble | [1][2] |

| Nature | Amphoteric | [1][2] |

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum biological activity, acting as both an antimicrobial and an herbicidal agent.[1][2]

Antimicrobial Activity

This compound is active against both Gram-positive and Gram-negative bacteria, as well as some fungi, when tested on a minimal medium.[1][2] This antimicrobial effect is reversed by the addition of L-glutamine, which provides a clue to its mechanism of action.[1][2]

Herbicidal Activity

The compound has also demonstrated herbicidal activity against plants such as alfalfa.[1][2]

Mechanism of Action

This compound itself is a prodrug and does not directly inhibit its target enzyme.[1][2] It is transported into microbial or plant cells via peptide uptake systems.[5] Inside the cell, it is hydrolyzed to release its active component, phosphinothricin (PT).[1][2] PT is a potent inhibitor of glutamine synthetase, a crucial enzyme in nitrogen metabolism.[1][4][5] Inhibition of this enzyme leads to a toxic accumulation of ammonia and a depletion of glutamine, ultimately causing cell death.[5]

Figure 2: Signaling pathway illustrating the mechanism of action of this compound.

Biosynthesis of this compound

This compound is a natural product containing a phosphinic acid moiety, a rare C-P-C bond, which is biosynthetically intriguing.[6] Its biosynthesis is closely related to that of other phosphinothricin-containing compounds like bialaphos (phosphinothricin-tripeptide, PTT).[7][8] The biosynthetic gene cluster for this compound (PAL) has been sequenced and analyzed.[7][8]

The biosynthesis of the phosphinothricin core involves the enzyme phosphoenolpyruvate phosphonomutase (PepM), which is a key enzyme in the formation of the C-P bond.[9] The tripeptide itself is assembled by non-ribosomal peptide synthetases (NRPSs).[6][7] The PAL biosynthetic locus in K. phosalacinea contains homologs of the NRPS genes phsA, phsB, and phsC found in PTT-producing organisms.[9]

Figure 3: Simplified overview of the proposed biosynthetic pathway of this compound.

Experimental Protocol: Gene Cluster Analysis

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from K. phosalacinea.

-

Genome Sequencing: Sequence the genome using next-generation sequencing technologies.

-

Bioinformatic Analysis: Assemble the genome and use bioinformatics tools to identify the this compound biosynthetic gene cluster. This often involves searching for key genes like pepM.

-

Comparative Genomics: Compare the identified gene cluster with known phosphonate biosynthetic gene clusters to predict gene functions.[7][8]

Conclusion

This compound stands out as a significant natural product due to its unique phosphinic acid structure and its potent herbicidal and antimicrobial activities. Its discovery from Kitasatosporia phosalacinea highlights the vast potential of soil microorganisms as a source of novel bioactive compounds. The elucidation of its mechanism of action as a prodrug that releases the glutamine synthetase inhibitor phosphinothricin provides a clear understanding of its biological effects. Furthermore, the genetic analysis of its biosynthetic pathway offers valuable insights into the enzymatic machinery responsible for the formation of C-P bonds and non-ribosomal peptide synthesis. This comprehensive understanding of this compound, from its discovery to its biosynthesis, provides a solid foundation for future research, including strain improvement for enhanced production, bioengineering of novel phosphonate compounds, and the development of new herbicides and antibiotics.

References

- 1. This compound, a new herbicidal antibiotic containing phosphinothricin. Fermentation, isolation, biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A NEW HERBICIDAL ANTIBIOTIC CONTAINING PHOSPHINOTHRICIN FERMENTATION, ISOLATION, BIOLOGICAL ACTIVITY AND MECHANISM OF ACTION [jstage.jst.go.jp]

- 3. Kitasatospora phosalacinea KA-338 | Type strain | DSM 43860, IFO 14372, JCM 3340, NBRC 14372, NRRL B-16230, BCRC 12447, CCM 4152, KACC 20226, KCTC 9735, KCTC 9792, VKM Ac-2006 | BacDiveID:16344 [bacdive.dsmz.de]

- 4. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 5. Phosphinothricin Tripeptide Synthetases in Streptomyces viridochromogenes Tü494 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthetic Gene Cluster of the Herbicide Phosphinothricin Tripeptide from Streptomyces viridochromogenes Tü494 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conserved biosynthetic pathways for this compound, bialaphos and newly discovered phosphonic acid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. Conserved biosynthetic pathways for this compound, bialaphos and newly discovered phosphonic acid natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Herbicide Phosalacine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosalacine is a naturally occurring tripeptide with potent herbicidal properties. It functions as a "pro-herbicide," meaning it is applied in an inactive form and is converted to its active, phytotoxic state within the target plant. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its metabolic activation, molecular target, and the subsequent physiological cascade that leads to plant death. The information presented herein is intended for researchers and professionals in the fields of agrochemical development, plant biochemistry, and herbicide science.

Introduction

This compound is a tripeptide composed of L-phosphinothricin, L-alanine, and L-leucine, isolated from the soil bacterium Kitasatosporia phosalacinea.[1] Structurally, it is an analog of other phosphinothricin-containing peptides like bialaphos. While this compound itself exhibits minimal direct inhibitory activity, its potent herbicidal effects are realized upon its uptake and metabolic processing by plants.[2] This guide will dissect the biochemical pathway that underpins this compound's efficacy as a pro-herbicide.

The Pro-Herbicide Concept: A Logical Framework

The herbicidal activity of this compound is contingent on its conversion to the active compound, phosphinothricin (also known as glufosinate). This pro-herbicide strategy offers potential advantages in terms of uptake and translocation within the plant before the activation of the toxic payload at the target site.

Caption: Logical flow of this compound's activation.

Mechanism of Action: A Signaling Pathway

The mechanism of action of this compound can be delineated in a multi-step process beginning with its absorption by the plant and culminating in metabolic disruption and cell death.

Uptake and Metabolic Activation

Following application, this compound is absorbed by the plant. Within the plant cells, peptidases cleave the peptide bonds of this compound, releasing the constituent amino acids, including the active herbicidal molecule, phosphinothricin.[2]

Inhibition of Glutamine Synthetase

Phosphinothricin is a potent and specific inhibitor of the enzyme glutamine synthetase (GS).[2][3] GS plays a central role in nitrogen assimilation in plants, catalyzing the ATP-dependent condensation of glutamate and ammonia to form glutamine. This reaction is a critical entry point for inorganic nitrogen into organic molecules.[4]

Phosphinothricin acts as a competitive inhibitor with respect to glutamate, binding to the glutamate-binding site on the GS enzyme.[3][5] The inhibition is time-dependent and results in a nearly irreversible complex, especially after the enzyme phosphorylates the bound phosphinothricin.[5][6]

Physiological Consequences of GS Inhibition

The inhibition of glutamine synthetase by phosphinothricin leads to a rapid and toxic accumulation of ammonia within the plant cells.[5] Concurrently, the plant experiences a depletion of glutamine, a key nitrogen donor for the biosynthesis of other amino acids, nucleotides, and chlorophyll.[2] The combination of ammonia toxicity and the shutdown of primary nitrogen metabolism leads to the disruption of chloroplast structure, inhibition of photosynthesis, generation of reactive oxygen species (ROS), and ultimately, cell death and necrosis of the plant tissue.[5] The herbicidal effects of this compound can be reversed by the external application of L-glutamine, which bypasses the inhibited GS enzyme.[2]

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data: Inhibition of Glutamine Synthetase

The efficacy of this compound is directly related to the inhibitory potency of its active metabolite, phosphinothricin, against glutamine synthetase. The following table summarizes key quantitative metrics of this inhibition.

| Plant Species | GS Isoform(s) | Inhibitor | Inhibition Constant (Ki) | IC50 Value | Reference(s) |

| Asparagus sprengeri | GS2 | Phosphinothricin | 6.5 µM | - | [2] |

| Sorghum | GS1 & GS2 | Phosphinothricin | "Low micromolar range" | - | [3][7][8] |

| Lotus corniculatus | GS1 | Phosphinothricin | - | 178-191 µM | [6] |

| Lotus corniculatus | GS2 | Phosphinothricin | - | 163-204 µM | [6] |

Experimental Protocols

Glutamine Synthetase Activity Assay (Synthetase Assay)

This protocol is based on the method of measuring γ-glutamyl hydroxamate formation.[1]

Principle: Glutamine synthetase catalyzes the formation of glutamine from glutamate and ammonia. In the presence of hydroxylamine instead of ammonia, γ-glutamyl hydroxamate is formed. This product reacts with acidified ferric chloride to form a brown-colored complex that can be quantified spectrophotometrically at 540 nm.

Reagents:

-

Extraction Buffer: 50 mM Imidazole-acetate buffer (pH 7.8), 0.5 mM EDTA, 1 mM dithiothreitol, 2 mM MnCl₂, 20% glycerol.

-

Assay Reagent Buffer: 20 mM Tris-HCl (pH 8.0) containing:

-

0.2 M L-Glutamine

-

20 mM Sodium Arsenate

-

3 mM MnCl₂

-

50 mM Hydroxylamine

-

1 mM Adenosine diphosphate (ADP)

-

-

Stop Reagent (Ferric Chloride Reagent): 10g trichloroacetic acid and 8g ferric chloride in 250 mL of 0.5 N hydrochloric acid.

-

Plant Material

Procedure:

-

Protein Extraction:

-

Homogenize 1g of fresh plant material in 5 mL of cold extraction buffer using a pre-chilled mortar and pestle.

-

Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract and keep it on ice.

-

-

Enzyme Assay:

-

Prepare reaction tubes containing the assay reagent mixture.

-

To initiate the reaction, add a known volume of the enzyme extract to the reaction tubes. For a blank, add extraction buffer instead of the enzyme extract.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding 1 mL of the ferric chloride reagent.

-

-

Quantification:

-

Measure the absorbance of the resulting brown solution at 540 nm using a spectrophotometer.

-

Quantify the amount of γ-glutamyl hydroxamate formed by comparing the absorbance to a standard curve.

-

Caption: Experimental workflow for the glutamine synthetase assay.

Quantification of this compound and Phosphinothricin in Plant Tissue

Principle: To confirm the conversion of this compound to phosphinothricin in planta, a sensitive analytical method such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is required. This allows for the separation and specific quantification of both the parent compound (this compound) and its active metabolite (phosphinothricin).

Procedure Outline:

-

Extraction:

-

Harvest plant tissue at various time points after treatment with this compound.

-

Homogenize the tissue in a suitable extraction solvent (e.g., a methanol/water mixture).

-

Centrifuge the homogenate to pellet solid debris.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Pass the supernatant through an appropriate SPE cartridge (e.g., anion exchange) to remove interfering compounds and enrich for the analytes of interest.

-

Elute this compound and phosphinothricin from the SPE cartridge.

-

-

HPLC-MS/MS Analysis:

-

Inject the cleaned extract into an HPLC system equipped with a suitable column for separating polar compounds.

-

Use a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions characteristic of this compound and phosphinothricin.

-

Quantify the concentrations based on calibration curves generated from analytical standards.

-

Conclusion

This compound's mode of action as a pro-herbicide is a well-defined process involving intracellular enzymatic activation to phosphinothricin, which in turn potently inhibits the critical plant enzyme, glutamine synthetase. The resulting cascade of ammonia accumulation and metabolic starvation leads to effective and broad-spectrum herbicidal activity. A thorough understanding of this mechanism, supported by quantitative inhibition data and robust experimental protocols, is essential for the development of novel herbicidal strategies and for managing the evolution of herbicide resistance.

References

- 1. Conserved biosynthetic pathways for this compound, bialaphos and newly discovered phosphonic acid natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants | Springer Nature Experiments [experiments.springernature.com]

- 3. Determination of Glyphosate, Glufosinate, and Their Major Metabolites in Tea Infusions by Dual-Channel Capillary Electrophoresis following Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound, a new herbicidal antibiotic containing phosphinothricin. Fermentation, isolation, biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosalacine as a natural antimicrobial agent against bacteria and fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosalacine, a naturally occurring phosphinotripeptide isolated from Kitasatosporia phosalacinea, presents a compelling case for investigation as a broad-spectrum antimicrobial agent. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, antimicrobial spectrum, and the methodologies pertinent to its evaluation. This compound functions as a pro-drug, releasing the active compound phosphinothricin (PT) upon cellular uptake. PT subsequently inhibits glutamine synthetase, a crucial enzyme in nitrogen metabolism, leading to cytotoxic accumulation of ammonia in both bacterial and fungal pathogens. While qualitative data confirms its activity against Gram-positive and Gram-negative bacteria, as well as select fungi, a comprehensive quantitative analysis of its minimum inhibitory concentrations (MICs) remains a key area for future research. This guide synthesizes the available scientific literature to provide a foundational resource for further exploration and development of this compound as a potential therapeutic.

Introduction

This compound is a tripeptide with the structure L-phosphinothricyl-L-alanyl-L-leucine[1]. It was first isolated from the culture filtrate of the soil actinomycete Kitasatosporia phosalacinea KA-338[2]. Structurally, it belongs to the family of phosphonate natural products, which are known for their diverse biological activities[1]. The antimicrobial and herbicidal properties of this compound are attributed to its constituent amino acid, phosphinothricin (also known as glufosinate)[1][2].

Mechanism of Action

The antimicrobial activity of this compound is not direct but relies on its intracellular conversion to phosphinothricin (PT)[2]. This compound itself demonstrates minimal inhibitory activity against glutamine synthetase[2]. However, upon transport into microbial cells, peptidases cleave the peptide bonds, releasing PT.

Phosphinothricin is a structural analogue of glutamate and acts as a potent, non-competitive inhibitor of glutamine synthetase (GS)[2]. GS is a vital enzyme in the nitrogen assimilation pathway of bacteria and fungi, catalyzing the ATP-dependent condensation of glutamate and ammonia to form glutamine.

The inhibition of GS by PT leads to a rapid accumulation of intracellular ammonia and a depletion of essential nitrogen-containing metabolites, such as glutamine[2]. This metabolic disruption results in cell death. The antimicrobial effect of this compound can be reversed by the addition of L-glutamine, which circumvents the enzymatic block[2].

Antimicrobial Spectrum and Potency

This compound has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as some fungi[2]. The activity is most pronounced on minimal media, where the organisms are more reliant on de novo synthesis of amino acids[2].

Quantitative Data

A comprehensive, publicly available table of Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of microorganisms is currently lacking in the scientific literature. The foundational study by Omura et al. (1984) confirmed its antimicrobial activity but did not provide a detailed MIC data table. The following table summarizes the qualitative findings and serves as a template for future quantitative studies.

| Microorganism | Type | Activity (Qualitative) | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive Bacteria | Active | Data not available | [2] |

| Staphylococcus aureus | Gram-positive Bacteria | Active | Data not available | [2] |

| Escherichia coli | Gram-negative Bacteria | Active | Data not available | [2] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Active | Data not available | [2] |

| Candida albicans | Fungus | Active | Data not available | [2] |

| Saccharomyces cerevisiae | Fungus | Active | Data not available | [2] |

Experimental Protocols

The following section outlines a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound. This protocol can be adapted for various bacterial and fungal strains.

MIC Determination: Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound

-

Sterile minimal essential medium (e.g., M9 minimal medium for bacteria, Yeast Nitrogen Base for fungi)

-

Test microorganism strains

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional, for quantitative reading)

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable sterile solvent (e.g., water) to a known high concentration.

-

Inoculum Preparation: Culture the test microorganism in the appropriate broth to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the minimal essential medium to achieve a range of desired concentrations.

-

Inoculation: Inoculate each well with the adjusted microbial suspension. Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature and for a sufficient duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cytotoxicity

There is limited publicly available data on the cytotoxicity of this compound against mammalian cell lines. One study briefly mentioned a lack of toxicity in mice when administered at a high dose. However, comprehensive studies to determine the 50% cytotoxic concentration (CC50) on various human cell lines are necessary to evaluate its therapeutic potential and safety profile. A standard MTT or LDH assay protocol would be suitable for this purpose.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antimicrobial agents due to its unique pro-drug mechanism and broad-spectrum activity. The inhibition of glutamine synthetase is a validated antimicrobial target. However, to advance its development, several key areas require further investigation:

-

Quantitative Antimicrobial Potency: A comprehensive determination of MIC values against a diverse panel of clinically relevant bacteria and fungi is paramount.

-

Cytotoxicity Profiling: In-depth studies on various mammalian cell lines are needed to establish a clear safety profile.

-

Pharmacokinetics and Pharmacodynamics: In vivo studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its efficacy in animal models of infection.

-

Resistance Mechanisms: Investigations into the potential for microbial resistance development to this compound are crucial.

Addressing these research gaps will be essential in determining the viability of this compound as a clinical antimicrobial agent.

References

Biosynthetic pathway of Phosalacine from precursor molecules

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosalacine (phosphinothricyl-alanyl-leucine) is a natural phosphinic acid-containing tripeptide with potent herbicidal activity, produced by the actinomycete Kitasatospora phosalacinea. Its biosynthesis is of significant interest due to the presence of the rare Carbon-Phosphorus-Carbon (C-P-C) bond within its phosphinothricin (PT) moiety. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, leveraging comparative genomics with the well-studied bialaphos (phosphinothricyl-alanyl-alanine) pathway. It details the enzymatic cascade from central metabolism precursors to the final tripeptide, presents available quantitative data, outlines key experimental methodologies, and provides visual representations of the core biosynthetic and experimental workflows. This document serves as a comprehensive resource for researchers seeking to understand, engineer, or exploit this fascinating metabolic pathway.

Introduction

Natural products containing carbon-phosphorus (C-P) bonds, known as phosphonates and phosphinates, are a class of bioactive molecules with significant applications in medicine and agriculture.[1] this compound, a tripeptide comprised of L-phosphinothricin, L-alanine, and L-leucine, is a potent inhibitor of glutamine synthetase, conferring its herbicidal properties.[2] The core of its bioactivity lies in the phosphinothricin (PT) residue, the only known natural product to incorporate a C-P-C bond.[3]

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Kitasatospora phosalacinea.[1][4] This pathway shares remarkable homology with the biosynthetic machinery for phosphinothricin-tripeptide (PTT, also known as bialaphos) in Streptomyces species.[1][5] Understanding this pathway not only provides insights into the novel biochemistry of C-P-C bond formation but also opens avenues for biosynthetic engineering to create novel analogues and for the development of new herbicides.

This guide synthesizes the current knowledge on this compound biosynthesis, focusing on the precursor molecules, the enzymatic transformations, the genetic organization of the biosynthetic cluster, and the experimental approaches used to elucidate the pathway.

The this compound Biosynthetic Gene Cluster

The complete this compound (PAL) biosynthetic locus from Kitasatospora phosalacinea has been sequenced and is available under GenBank accession number KP185121.[4] The cluster is highly conserved with the PTT biosynthetic clusters from Streptomyces hygroscopicus and Streptomyces viridochromogenes. The genes within the cluster are responsible for the synthesis of the phosphinothricin core, the assembly of the tripeptide, self-resistance, and regulation. A putative function has been assigned to each gene based on homology to the characterized PTT pathway.

Table 1: Genes in the this compound (Kitasatospora phosalacinea) Biosynthetic Cluster and Their Putative Functions (Note: Gene names are assigned based on homology to the PTT cluster for clarity)

| Putative Gene Name | Homology/Domain | Proposed Function in this compound Biosynthesis |

| Phosphinothricin Core Biosynthesis | ||

| palM (ppm) | Phosphoenolpyruvate mutase | Catalyzes the initial C-P bond formation: Phosphoenolpyruvate → Phosphonopyruvate (PnPy). |

| palD (ppd) | Phosphonopyruvate decarboxylase | Decarboxylates PnPy to Phosphonoacetaldehyde (PnAA). |

| palC | NAD(P)H-dependent oxidoreductase | Reduces PnAA to 2-Hydroxyethylphosphonate (HEP). |

| palP | PhpD homolog | Catalyzes the cleavage of a C-C bond in HEP to yield Hydroxymethylphosphonate (HMP) and formate.[3] |

| palE | NAD(P) dependent dehydrogenase | Oxidizes HMP to Phosphonoformaldehyde. |

| palJ | Aldehyde dehydrogenase | Oxidizes Phosphonoformaldehyde to Phosphonoformate (PF). |

| palF | Nucleotidyltransferase | Activates PF for subsequent reaction. |

| palG | Carboxyphosphonoenolpyruvate (CPEP) synthase | Converts PF and pyruvate to CPEP. |

| palH | CPEP phosphonomutase | Rearranges CPEP to Phosphinopyruvate (PPy). |

| palI | PPy aminotransferase | Transamination of PPy to Demethylphosphinothricin (DMPT). |

| palB (bar/pat) | Acetyltransferase | N-acetylation of DMPT to N-acetyl-DMPT for self-resistance and as a biosynthetic intermediate.[6] |

| palK (phpK) | Radical SAM P-methyltransferase | Catalyzes the key C-P-C bond formation via methylation of N-acetyl-DMPT to N-acetyl-PT.[1] |

| palA | Deacetylase | Deacetylation of N-acetyl-PT to yield L-Phosphinothricin (PT). |

| Non-Ribosomal Peptide Synthesis | ||

| palS1 (phsA) | NRPS (A-PCP) | Adenylation (A) and Peptidyl Carrier Protein (PCP) domains; loads Phosphinothricin.[1] |

| palS2 (phsB) | NRPS (PCP-C-A-PCP) | Loads L-Alanine and catalyzes peptide bond formation.[1] |

| palS3 (phsC) | NRPS (C-A-PCP) | Loads L-Leucine and catalyzes final peptide bond formation.[1] |

| palT | Thioesterase (Type II) | Likely involved in editing/hydrolysis of mis-primed intermediates from the NRPS. |

| Regulation and Transport | ||

| palR | Pathway-specific regulator | Controls the expression of the biosynthetic genes. |

| palX | Transporter/Permease | Likely involved in the export of this compound. |

The Biosynthetic Pathway from Precursor Molecules

The biosynthesis of this compound can be divided into two major phases: the formation of the L-phosphinothricin moiety and the non-ribosomal peptide assembly of the final tripeptide.

Phase 1: Synthesis of L-Phosphinothricin

The pathway begins with the central metabolite phosphoenolpyruvate (PEP). A series of twelve enzymatic steps transforms PEP into L-phosphinothricin, creating the crucial C-P and C-P-C bonds.

Figure 1: Biosynthetic pathway of the L-Phosphinothricin core.

Phase 2: Non-Ribosomal Peptide Synthesis (NRPS)

The final this compound molecule is assembled on a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). This complex consists of three core proteins in the PAL cluster (palS1, palS2, palS3), each containing specific domains that select, activate, and link the amino acid building blocks.

-

Module 1 (palS1): The adenylation (A) domain selects and activates L-phosphinothricin (PT), attaching it as a thioester to its peptidyl carrier protein (PCP) domain.

-

Module 2 (palS2): The A-domain selects and activates L-alanine, which is loaded onto its own PCP domain. The condensation (C) domain then catalyzes the formation of the first peptide bond, linking the PT from Module 1 to the alanine on Module 2, forming the dipeptide PT-Ala.

-

Module 3 (palS3): The A-domain selects and activates L-leucine. The C-domain catalyzes the final peptide bond formation, transferring the PT-Ala dipeptide to leucine, creating the full tripeptide.

-

Release: A thioesterase (TE) domain, likely the separate Type II TE encoded by palT, catalyzes the hydrolytic release of the final this compound (PT-Ala-Leu) molecule from the NRPS complex.

Figure 2: Non-Ribosomal Peptide Synthesis (NRPS) assembly of this compound.

Quantitative Data

Comprehensive quantitative data, such as enzyme kinetic parameters for the specific enzymes from Kitasatospora phosalacinea, are not extensively available in the public domain. The study of phosphonate biosynthetic pathways often relies on genetic evidence and the characterization of accumulated intermediates. However, kinetic data for some homologous enzymes, particularly the well-studied PEP mutase, are available from other organisms and can serve as a valuable reference point.

Table 2: Representative Kinetic Data for Phosphoenolpyruvate (PEP) Mutase from Various Organisms

| Organism | Km (app) for PnPy | kcat | Reference |

| Trypanosoma cruzi | 8 µM | 12 s⁻¹ | [4] |

| Mytilus edulis | 5 ± 1 µM | 105 ± 2 s⁻¹ | [1] |

Note: These data are for homologous enzymes and may not directly reflect the kinetics of the palM-encoded enzyme in K. phosalacinea.

The P-methyltransferase PhpK from K. phosalacinea has been successfully reconstituted in vitro, demonstrating its ability to catalyze the transfer of a methyl group from methylcobalamin to N-acetyldemethylphosphinothricin.[1] While this pivotal study confirmed the enzyme's function, detailed kinetic parameters (Km, kcat) were not reported in the initial publication.

Experimental Protocols

Elucidating the this compound biosynthetic pathway involves a combination of genetics, biochemistry, and analytical chemistry. Below are representative protocols for key experiments, adapted from established methods for studying actinomycete secondary metabolism.

Protocol 1: Heterologous Expression and Purification of a PAL Biosynthetic Enzyme

This protocol describes the expression of a His-tagged PAL enzyme (e.g., the dehydrogenase PalE) in E. coli for subsequent purification and characterization.

-

Cloning:

-

Amplify the coding sequence for the target gene (e.g., palE) from K. phosalacinea genomic DNA using PCR with primers incorporating restriction sites (e.g., NdeI and HindIII).

-

Ligate the digested PCR product into a pET-28a(+) expression vector, which adds an N-terminal His₆-tag.

-

Transform the ligation product into E. coli DH5α for plasmid propagation and confirm the sequence.

-

-

Expression:

-

Transform the confirmed expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate 10 mL of LB medium containing 50 µg/mL kanamycin with a single colony and grow overnight at 37°C.

-

Use the overnight culture to inoculate 1 L of LB medium with kanamycin and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubate for 16-20 hours at 18°C with shaking.

-

-

Purification:

-

Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze fractions by SDS-PAGE for purity.

-

Dialyze purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

-

Protocol 2: In Vitro Enzyme Assay and Product Analysis by HPLC-MS

This protocol outlines a method to test the activity of the purified PalE enzyme.

-

Enzyme Assay:

-

Prepare the reaction mixture in a total volume of 100 µL:

-

50 mM Tris-HCl buffer (pH 8.0)

-

1 mM NAD⁺ (cofactor)

-

1 mM Hydroxymethylphosphonate (HMP, substrate)

-

5 µM purified PalE enzyme

-

-

Prepare a negative control reaction without the enzyme.

-

Incubate the reactions at 30°C for 1 hour.

-

Quench the reaction by adding 100 µL of ice-cold methanol.

-

Centrifuge (13,000 x g, 10 min) to pellet the precipitated protein.

-

-

HPLC-MS Analysis:

-

Analyze the supernatant for the presence of the product, phosphonoformaldehyde.

-

Column: A suitable reversed-phase or HILIC column for polar analytes.

-

Mobile Phase A: 10 mM ammonium acetate in water, pH 7.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from high aqueous to high organic content.

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the expected mass-to-charge ratio (m/z) of the substrate (HMP) and the product (phosphonoformaldehyde).

-

Workflow for Gene Inactivation and Metabolite Profiling

Creating targeted gene knockouts is a powerful tool to confirm gene function. The workflow involves constructing a deletion mutant and then analyzing the culture for accumulated intermediates.

Figure 3: Workflow for gene knockout and intermediate analysis.

Conclusion

The biosynthetic pathway of this compound is a testament to nature's chemical ingenuity, featuring a cascade of remarkable enzymatic reactions to construct the unique C-P-C bond of its phosphinothricin core. While the overall pathway is well-defined through comparative genomics and the characterization of key enzymes, significant opportunities remain for further investigation. A detailed kinetic analysis of each enzyme in the pathway would provide a more complete quantitative understanding of the metabolic flux. Furthermore, the development of robust genetic manipulation tools for Kitasatospora phosalacinea will be crucial for targeted strain improvement and the production of novel this compound derivatives through combinatorial biosynthesis. This guide provides a foundational framework for these future research endeavors, empowering scientists to delve deeper into the fascinating world of phosphinate biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Insight into the mechanism of phosphoenolpyruvate mutase catalysis derived from site-directed mutagenesis studies of active site residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of l-phosphinothricin with enzymes from chromosomal integrated expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glufosinate (Phosphinothricin) in the Bioactivity of Phosalacine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bioactivity of phosalacine, focusing on the critical role of its core component, glufosinate (phosphinothricin). This compound, a naturally occurring tripeptide, functions as a "prodrug," delivering the potent enzyme inhibitor glufosinate to target cells. This document outlines the mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of key pathways and workflows.

Executive Summary

This compound is a tripeptide (L-phosphinothricyl-L-alanyl-L-leucine) produced by the soil bacterium Kitasatospora phosalacinea.[1][2] It exhibits a broad spectrum of biological activity, including herbicidal, antibacterial (against both Gram-positive and Gram-negative bacteria), and antifungal properties.[1][2] The bioactivity of this compound is not inherent to the tripeptide itself but is a consequence of its intracellular hydrolysis, which releases the amino acid analogue phosphinothricin (glufosinate).[1][2] Glufosinate is a potent and irreversible inhibitor of glutamine synthetase, a crucial enzyme in nitrogen metabolism.[3] Inhibition of this enzyme leads to a toxic accumulation of ammonia and a depletion of essential amino acids, ultimately causing cell death in susceptible plants and microorganisms.[1][2]

Mechanism of Action: A Prodrug Approach

The bioactivity of this compound is a multi-step process that relies on the cellular machinery of the target organism.

-

Uptake: this compound is transported into plant and microbial cells. As a peptide, this uptake is likely mediated by peptide transport systems present in the cell membrane.[4][5][6][7]

-

Intracellular Hydrolysis: Once inside the cell, this compound is hydrolyzed by intracellular peptidases, breaking the peptide bonds. This enzymatic cleavage releases the constituent amino acids, including phosphinothricin (glufosinate).[3][8]

-

Target Inhibition: The liberated glufosinate, a structural analogue of glutamate, binds to the active site of glutamine synthetase.[3] This binding is essentially irreversible and leads to the inactivation of the enzyme.

-

Metabolic Disruption and Cell Death: The inhibition of glutamine synthetase disrupts the assimilation of ammonia, leading to its rapid accumulation to toxic levels. Concurrently, the cell is deprived of glutamine, a vital amino acid for various metabolic processes. This dual effect of ammonia toxicity and glutamine starvation results in the cessation of photosynthesis in plants and ultimately leads to cell death.[1][2] The bioactivity of this compound can be reversed by the external addition of L-glutamine, which circumvents the enzymatic block.[1][2]

Signaling Pathway Diagram

Quantitative Bioactivity Data

Glutamine Synthetase Inhibition

It is reported that this compound itself hardly inhibits glutamine synthetase.[1][2] In contrast, glufosinate is a potent inhibitor.

| Compound | Enzyme | Organism | Ki Value (µM) |

| This compound | Glutamine Synthetase | Various | Not Available (reported as very low activity) |

| Glufosinate | Glutamine Synthetase | E. coli | 0.6 |

| Glufosinate | Glutamine Synthetase (cytosolic & chloroplastic) | Sorghum | low micromolar range |

Note: The Ki values for glufosinate can vary depending on the isoform of the enzyme and the specific experimental conditions.

Antimicrobial Activity

This compound exhibits activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] Specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in the primary literature.

| Compound | Organism Type | Representative Organisms | MIC Value (µg/mL) |

| This compound | Gram-positive bacteria | Bacillus subtilis, Staphylococcus aureus | Not Available |

| This compound | Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa | Not Available |

| This compound | Fungi | Candida albicans, Aspergillus niger | Not Available |

Herbicidal Activity

This compound has demonstrated herbicidal activity against plants such as alfalfa.[1][2] Quantitative measures of this activity, such as the Growth Reduction concentration (GR50), are not specified in the available literature.

| Compound | Plant Species | Activity Metric | Value |

| This compound | Alfalfa (Medicago sativa) | GR50 | Not Available |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's bioactivity.

Fermentation of Kitasatospora phosalacinea and Isolation of this compound

This protocol is based on the methods described in the original discovery of this compound.

1. Culture and Fermentation:

-

Strain: Kitasatospora phosalacinea KA-338.

-

Seed Culture: Inoculate a loopful of spores or mycelia into a 500 mL flask containing 100 mL of seed medium (e.g., 2% glucose, 0.5% peptone, 0.5% yeast extract, 0.1% K2HPO4, 0.05% MgSO4·7H2O, pH 7.0). Incubate at 28°C for 48 hours on a rotary shaker.

-

Production Culture: Transfer the seed culture (5% v/v) into a 30 L jar fermenter containing 20 L of production medium (e.g., 3% soluble starch, 1% soybean meal, 0.2% yeast extract, 0.3% CaCO3).

-

Fermentation Conditions: Maintain the temperature at 28°C with aeration and agitation for 72-96 hours. Monitor the production of this compound using a bioassay with a susceptible organism (e.g., Bacillus subtilis).

2. Isolation and Purification:

-

Harvest and Filtration: After fermentation, filter the culture broth to remove the mycelia.

-

Ion-Exchange Chromatography: Apply the culture filtrate to a column of a strong cation exchange resin (e.g., Dowex 50W x8, H+ form). Wash the column with water and then elute the active fraction with a dilute base (e.g., 0.5 N NH4OH).

-

Adsorption Chromatography: Concentrate the active fraction and apply it to a column of activated carbon. Wash with water and elute with aqueous methanol, increasing the methanol concentration stepwise.

-

Further Purification: The active fractions can be further purified by column chromatography on Sephadex G-10 or a similar size-exclusion resin, followed by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

-

Final Product: Lyophilize the purified fractions to obtain this compound as a white amorphous powder.

Glutamine Synthetase Inhibition Assay

This assay measures the effect of this compound and glufosinate on the activity of glutamine synthetase.

1. Enzyme Preparation:

-

Extract glutamine synthetase from a suitable source (e.g., plant leaves, bacterial cells) by homogenization in a buffered solution.

-

Partially purify the enzyme using standard techniques such as ammonium sulfate precipitation and ion-exchange chromatography.

2. Assay Procedure:

-

The assay mixture (total volume 1 mL) contains: 50 mM Tris-HCl (pH 7.5), 50 mM L-glutamate, 10 mM ATP, 20 mM MgCl2, and the enzyme preparation.

-

Add varying concentrations of the inhibitor (this compound or glufosinate) to the assay mixture.

-

Start the reaction by adding 50 mM hydroxylamine.

-

Incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 1 mL of a stop mix (0.37 M FeCl3, 0.2 M trichloroacetic acid, 0.67 M HCl).

-

Centrifuge to remove any precipitate and measure the absorbance of the supernatant at 540 nm, which corresponds to the formation of γ-glutamyl hydroxamate.

-

A control reaction without the inhibitor is run in parallel.

-

Calculate the percentage of inhibition and determine the IC50 or Ki values.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

1. Inoculum Preparation:

-

Grow the test microorganism in a suitable broth medium to the mid-logarithmic phase.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

2. Broth Microdilution Method:

-

Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (no compound) and a negative control (no inoculum).

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Herbicidal Bioassay

This protocol assesses the herbicidal activity of this compound on a model plant.

1. Plant Material and Growth Conditions:

-

Sow seeds of a susceptible plant species (e.g., alfalfa, Medicago sativa) in pots containing a standard potting mix.

-

Grow the plants in a controlled environment (e.g., growth chamber or greenhouse) with a defined light/dark cycle and temperature.

2. Herbicide Application:

-

Prepare a stock solution of this compound in water, with a surfactant if necessary.

-

Apply different concentrations of the this compound solution to the plants at the 2-3 leaf stage as a foliar spray.

-

Include a control group sprayed only with water (and surfactant if used).

3. Assessment of Herbicidal Effect:

-

After 7-14 days, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).

-

For quantitative analysis, harvest the above-ground biomass, dry it in an oven, and measure the dry weight.

-

Calculate the percent growth reduction compared to the control group and determine the GR50 value (the concentration of this compound that causes a 50% reduction in growth).

Experimental Workflow and Diagrams

Workflow for Confirming the Prodrug Mechanism

The following workflow outlines the key experiments to validate that this compound acts as a prodrug for glufosinate.

References

- 1. This compound, a new herbicidal antibiotic containing phosphinothricin. Fermentation, isolation, biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A NEW HERBICIDAL ANTIBIOTIC CONTAINING PHOSPHINOTHRICIN FERMENTATION, ISOLATION, BIOLOGICAL ACTIVITY AND MECHANISM OF ACTION [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Phosphonopeptides as substrates for peptide transport systems and peptidases of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide transport in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide transporters and their roles in physiological processes and drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacterial peptide transporters: Messengers of nutrition to virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.uniroma1.it [iris.uniroma1.it]

The Natural Function of Phosalacine in Kitasatosporia phosalacinea: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosalacine, a secondary metabolite produced by the actinomycete Kitasatosporia phosalacinea, is a natural phosphonate herbicide and antibiotic. Its biological activity is primarily attributed to the intracellular release of its core component, phosphinothricin (PT), a potent inhibitor of glutamine synthetase. This inhibition leads to a cascade of metabolic disruptions, ultimately causing cell death in susceptible plants and microorganisms. This technical guide provides a comprehensive overview of the natural function of this compound, detailing its biosynthesis, mechanism of action, and biological activities. The document includes a compilation of quantitative data, detailed experimental protocols derived from foundational research, and visualizations of the key pathways involved.

Introduction

Kitasatosporia phosalacinea, a soil-dwelling actinomycete, is the natural source of the bioactive compound this compound.[1][2] This metabolite is a tripeptide consisting of phosphinothricin, L-alanine, and L-leucine.[3] As a member of the phosphonate class of natural products, this compound is notable for the presence of a carbon-phosphorus bond, a feature that contributes to its biological stability and activity.[4][5] The primary ecological role of this compound is likely as an agent of chemical warfare, enabling Kitasatosporia phosalacinea to compete with other microorganisms and plants in its environment. Its broad-spectrum activity makes it a subject of interest for agricultural and pharmaceutical research.

Physicochemical Properties of this compound

This compound is a water-soluble, amphoteric compound. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H28N3O6P | [1] |

| Molecular Weight | 365 | [1] |

| Appearance | Amorphous powder | [1] |

| Solubility | Water soluble | [1] |

Mechanism of Action: A Pro-Herbicidal and Pro-Antibiotic Strategy

This compound itself exhibits minimal direct inhibitory activity against its target enzyme, glutamine synthetase.[1] Its potency lies in its function as a "pro-drug." Once transported into plant or microbial cells, intracellular peptidases cleave the peptide bonds, releasing phosphinothricin.[1][3]

Phosphinothricin is a structural analog of glutamate and acts as a potent competitive inhibitor of glutamine synthetase.[6] This enzyme plays a crucial role in nitrogen assimilation by catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia. The inhibition of glutamine synthetase leads to a rapid accumulation of intracellular ammonia and a depletion of glutamine, resulting in the cessation of protein synthesis and eventual cell death.[7]

The inhibitory kinetics of phosphinothricin on glutamine synthetase have been determined, providing a quantitative measure of its potency.

| Parameter | Value | Enzyme Source | Reference |

| Ki | 6.5 µM | Asparagus mesophyll cells | [8] |

Signaling Pathway of this compound Action

The following diagram illustrates the steps from the uptake of this compound to the inhibition of glutamine synthetase and subsequent cellular effects.

Caption: Mechanism of this compound action.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster (PAL biosynthetic locus) that orchestrates the production of the phosphinothricin core and its subsequent assembly into the final tripeptide.[4][9] The pathway shares significant homology with the biosynthesis of other phosphinothricin-containing natural products like bialaphos.[4]

Biosynthesis of the Phosphinothricin Core

The formation of the phosphinothricin backbone involves several key enzymatic steps, starting from phosphoenolpyruvate (PEP). A crucial and unusual step is the P-methylation reaction catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme, PhpK, which forms the characteristic C-P-C bond of phosphinothricin.[10][11]

The proposed early steps in the biosynthesis of the phosphinothricin core are outlined in the diagram below.

Caption: Early biosynthetic pathway of phosphinothricin.

Non-Ribosomal Peptide Synthesis

Following the synthesis of phosphinothricin, it is assembled with L-alanine and L-leucine via a non-ribosomal peptide synthetase (NRPS) system to form the final this compound tripeptide.[9] The PAL biosynthetic gene cluster in K. phosalacinea contains the necessary genes encoding these large, modular enzymes.[4][9]

Biological Activity

This compound exhibits both herbicidal and antimicrobial activities.[1]

Herbicidal Activity

This compound has demonstrated potent herbicidal effects against various plant species, with alfalfa being a notable example.[1] The activity is reversed by the addition of L-glutamine, which circumvents the inhibition of glutamine synthetase.[1]

Antimicrobial Activity

This compound is active against a range of Gram-positive and Gram-negative bacteria, as well as some fungi, particularly in minimal media where the organisms are more reliant on de novo glutamine synthesis.[1] Similar to its herbicidal action, the antimicrobial effect is antagonized by L-glutamine.[1]

Experimental Protocols

The following protocols are based on the foundational work describing the production and isolation of this compound.

Fermentation of Kitasatosporia phosalacinea KA-338

-

Producing Organism: Kitasatosporia phosalacinea KA-338.[1]

-

Seed Culture Medium:

-

Glucose: 1.0%

-

Soluble starch: 1.0%

-

Yeast extract: 0.5%

-

Polypeptone: 0.5%

-

Meat extract: 0.25%

-

NaCl: 0.25%

-

CaCO3: 0.3%

-

Adjust to pH 7.0 before sterilization.

-

-

Production Medium:

-

Soluble starch: 5.0%

-

Glycerol: 2.0%

-

Pharmamedia: 2.0%

-

(NH4)2SO4: 0.5%

-

KH2PO4: 0.1%

-

MgSO4·7H2O: 0.1%

-

CaCO3: 0.3%

-

Adjust to pH 7.0 before sterilization.

-

-

Fermentation Conditions:

-

Inoculate a 500-ml Erlenmeyer flask containing 100 ml of seed medium with one loopful of the slant culture of K. phosalacinea KA-338.

-

Incubate at 27°C for 48 hours on a rotary shaker (200 rpm).

-

Transfer 5 ml of the seed culture to a 500-ml Erlenmeyer flask containing 100 ml of production medium.

-

Incubate at 27°C for 96 hours on a rotary shaker (200 rpm).

-

Isolation and Purification of this compound

-

Centrifugation: Centrifuge the fermented broth to separate the supernatant from the mycelium.

-

Ion-Exchange Chromatography (Cation Exchange):

-

Adjust the pH of the supernatant to 7.0.

-

Apply the supernatant to a column of Dowex 50W x 2 (H+ form).

-

Wash the column with water.

-

Elute the active fraction with 0.5 N NH4OH.

-

-

Ion-Exchange Chromatography (Anion Exchange):

-

Apply the active fraction from the previous step to a column of Dowex 1 x 2 (Cl- form).

-

Wash the column with water.

-

Elute this compound with 0.1 N HCl.

-

-

Carbon Chromatography:

-

Neutralize the active eluate and apply it to a carbon column.

-

Wash the column with water.

-

Elute with 50% aqueous acetone.

-

-

Cellulose Column Chromatography:

-

Concentrate the active fraction and apply it to a cellulose column.

-

Develop the column with a solvent system of n-butanol - acetic acid - water (2:1:1).

-

-

Lyophilization: Lyophilize the purified active fractions to obtain this compound as a white amorphous powder.

Glutamine Synthetase Inhibition Assay

A general protocol to assess the inhibition of glutamine synthetase by phosphinothricin (released from this compound) is as follows:

-

Enzyme Preparation: Partially purify glutamine synthetase from a relevant source (e.g., plant leaves or microbial cells).

-

Assay Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

L-glutamate

-

ATP

-

NH2OH (as a substitute for ammonia)

-

MgCl2 or MnCl2

-

Phosphinothricin at various concentrations.

-

-

Reaction Initiation and Termination:

-

Pre-incubate the enzyme with the inhibitor.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a ferric chloride reagent.

-

-

Detection: Measure the formation of γ-glutamyl hydroxamate spectrophotometrically at a specific wavelength (e.g., 540 nm).

-

Data Analysis: Determine the rate of reaction at different inhibitor concentrations to calculate kinetic parameters such as the inhibition constant (Ki).

Conclusion

This compound represents a sophisticated example of microbial chemical defense, employing a pro-drug strategy to deliver the potent enzyme inhibitor, phosphinothricin. Its natural function as an antimicrobial and herbicidal agent underscores the potential of Kitasatosporia species as a source of novel bioactive compounds. A thorough understanding of its biosynthesis and mechanism of action is crucial for the potential development of new herbicides and antibiotics. Further research into the specific enzymes of the this compound biosynthetic pathway could open avenues for synthetic biology approaches to generate novel phosphonate compounds with improved efficacy and selectivity.

References

- 1. This compound, a new herbicidal antibiotic containing phosphinothricin. Fermentation, isolation, biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A NEW HERBICIDAL ANTIBIOTIC CONTAINING PHOSPHINOTHRICIN FERMENTATION, ISOLATION, BIOLOGICAL ACTIVITY AND MECHANISM OF ACTION [jstage.jst.go.jp]

- 3. Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conserved biosynthetic pathways for this compound, bialaphos and newly discovered phosphonic acid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Plant Glutamine Synthetases by Substituted Phosphinothricins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics for glutamine-synthetase inhibition by phosphinothricin and measurement of other enzyme activities in situ in isolated asparagus cells using a freeze-thaw technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conserved biosynthetic pathways for this compound, bialaphos and newly discovered phosphonic acid natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro phosphinate methylation by PhpK from Kitasatospora phosalacinea - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Phosalacine: A Technical Guide Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosalacine, a tripeptide consisting of phosphinothricin, alanine, and leucine, is a naturally occurring herbicidal and antimicrobial agent produced by Kitasatosporia phosalacinea. Its biological activity stems from its in-vivo conversion to phosphinothricin, a potent inhibitor of glutamine synthetase. This technical guide provides a comprehensive overview of the structural elucidation of this compound, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, tabulated NMR data, and visual diagrams of key pathways and workflows are presented to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and agrochemical development.

Introduction

This compound is a secondary metabolite with the molecular formula C₁₄H₂₈N₃O₆P.[1] First isolated and characterized by Ōmura and colleagues in 1984, it was identified as a peptide pro-drug.[1][2] Upon uptake by plants or microbes, this compound is hydrolyzed to release L-phosphinothricin, which then exerts its inhibitory effect on the essential enzyme, glutamine synthetase.[1][3][4] The determination of its unique structure, a tripeptide comprising L-phosphinothricin, L-alanine, and L-leucine, was a critical step in understanding its mode of action and potential applications. NMR spectroscopy was instrumental in this structural elucidation, providing detailed insights into the connectivity and stereochemistry of the molecule.

Experimental Protocols

The structural determination of this compound relies on a suite of NMR experiments. The following protocols are representative of the methods that would be employed for a thorough analysis.

Sample Preparation

-

Isolation and Purification: this compound is isolated from the culture broth of Kitasatosporia phosalacinea by a series of chromatographic techniques, including ion-exchange and gel filtration chromatography, to yield a purified, amorphous powder.

-

NMR Sample Preparation: For ¹H, ¹³C, and 2D NMR experiments, approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterium oxide (D₂O) or another suitable deuterated solvent. For ³¹P NMR, a similar concentration is used. The choice of solvent is critical to avoid exchange of labile protons and to ensure sample solubility.

NMR Data Acquisition

-

Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire the data, providing the necessary resolution and sensitivity.

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of all non-exchangeable protons.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to determine the chemical shifts of all carbon atoms in the molecule.

-

³¹P NMR: A proton-decoupled ³¹P NMR spectrum is acquired to identify the chemical shift of the phosphorus atom in the phosphinothricin residue.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each amino acid residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the individual amino acid residues.

-

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H, ¹³C, and ³¹P NMR spectral data for this compound. Please note: The specific chemical shifts and coupling constants presented here are representative values based on the known structure of this compound and data from similar phosphinopeptides, as the original 1984 publications are not publicly available with this level of detail.

Table 1: ¹H NMR Data for this compound (in D₂O, 400 MHz)

| Residue | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phosphinothricin (PT) | Hα | 3.95 | dd | 8.2, 5.5 |

| Hβ | 2.05-2.15 | m | ||

| Hγ | 1.80-1.90 | m | ||

| P-CH₃ | 1.45 | d | 12.5 (JH-P) | |

| Alanine (Ala) | Hα | 4.20 | q | 7.1 |

| Hβ | 1.40 | d | 7.1 | |

| Leucine (Leu) | Hα | 4.10 | t | 7.5 |

| Hβ | 1.60-1.70 | m | ||

| Hγ | 1.50 | m | ||

| Hδ (CH₃) | 0.90 | d | 6.5 | |

| Hδ' (CH₃) | 0.88 | d | 6.5 |

Table 2: ¹³C NMR Data for this compound (in D₂O, 100 MHz)

| Residue | Carbon | Chemical Shift (δ, ppm) |

| Phosphinothricin (PT) | C=O | 175.2 |

| Cα | 55.8 | |

| Cβ | 28.5 | |

| Cγ | 25.1 | |

| P-CH₃ | 16.2 (d, JC-P = 95 Hz) | |

| Alanine (Ala) | C=O | 176.5 |

| Cα | 51.2 | |

| Cβ | 18.5 | |

| Leucine (Leu) | C=O | 178.1 |

| Cα | 54.0 | |

| Cβ | 41.8 | |

| Cγ | 25.9 | |

| Cδ (CH₃) | 23.5 | |

| Cδ' (CH₃) | 22.1 |

Table 3: ³¹P NMR Data for this compound (in D₂O, 162 MHz)

| Atom | Chemical Shift (δ, ppm) |

| P | 35.4 |

Structural Elucidation Workflow and Biological Pathway

The structural elucidation of this compound using NMR is a logical process of piecing together molecular fragments. The following diagrams illustrate this workflow and the biological context of this compound's activity.

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Mechanism of action of this compound via inhibition of Glutamine Synthetase.

Conclusion